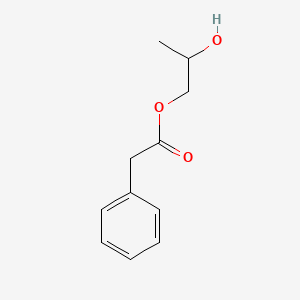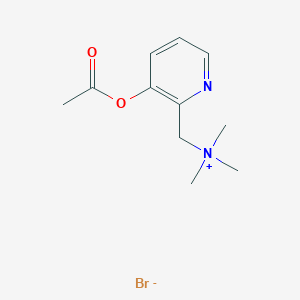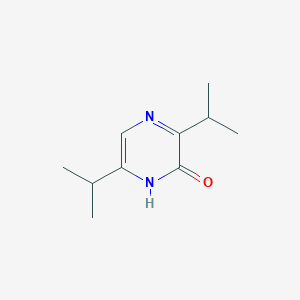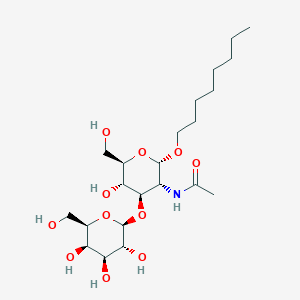![molecular formula C8H12ClIN4 B13780392 1-Amino-2-[(2-chlorophenyl)methyl]guanidine;hydroiodide CAS No. 92305-17-4](/img/structure/B13780392.png)
1-Amino-2-[(2-chlorophenyl)methyl]guanidine;hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-2-[(2-chlorophenyl)methyl]guanidine;hydroiodide is a chemical compound that belongs to the class of guanidines. This compound is characterized by the presence of an amino group, a chlorophenyl group, and a guanidine moiety. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-[(2-chlorophenyl)methyl]guanidine;hydroiodide typically involves the reaction of 2-chlorobenzylamine with cyanamide under acidic conditions to form the guanidine derivative. The hydroiodide salt is then formed by reacting the guanidine derivative with hydroiodic acid. The reaction conditions usually involve controlled temperatures and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-Amino-2-[(2-chlorophenyl)methyl]guanidine;hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1-Amino-2-[(2-chlorophenyl)methyl]guanidine;hydroiodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-Amino-2-[(2-chlorophenyl)methyl]guanidine;hydroiodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1-propanol: This compound shares some structural similarities but differs in its functional groups and applications.
N,N’-Disubstituted guanidines: These compounds have similar guanidine moieties but differ in their substituents and chemical properties.
Uniqueness
1-Amino-2-[(2-chlorophenyl)methyl]guanidine;hydroiodide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
92305-17-4 |
|---|---|
Molecular Formula |
C8H12ClIN4 |
Molecular Weight |
326.56 g/mol |
IUPAC Name |
1-amino-2-[(2-chlorophenyl)methyl]guanidine;hydroiodide |
InChI |
InChI=1S/C8H11ClN4.HI/c9-7-4-2-1-3-6(7)5-12-8(10)13-11;/h1-4H,5,11H2,(H3,10,12,13);1H |
InChI Key |
ASGQKQGFMHGDCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN=C(N)NN)Cl.I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5'-amino-5'-deoxy-N-[(1,1-dimethylethoxy)carbonyl]-2',3'-O-(1-methylethylidene)-Adenosine](/img/structure/B13780330.png)
![Acetamide, N-[3-[(2-cyanoethyl)methylamino]-4-methoxyphenyl]-](/img/structure/B13780332.png)

![1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;chloropalladium(1+);(Z)-4-hydroxypent-3-en-2-one](/img/structure/B13780348.png)



![Diisooctyl 4,4'-[(1,1,3,3-tetrabutyldistannoxane-1,3-diyl)bis(oxy)]bis[4-oxobut-2-EN-1-oate]](/img/structure/B13780378.png)



